4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride
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Overview
Description
4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C13H9FN2O5S and a molecular weight of 324.29 g/mol . It is known for its unique structural properties, which include a nitrophenyl group, a carbamoyl group, and a benzenesulfonyl fluoride moiety. This compound is often used in early discovery research due to its rare and unique chemical characteristics .
Preparation Methods
The synthesis of 4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl fluoride and 4-nitrophenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Mechanism of Action
The mechanism of action of 4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of human neutrophil elastase by binding to the active site of the enzyme, thereby preventing its proteolytic activity.
Molecular Pathways: By inhibiting human neutrophil elastase, the compound can modulate inflammatory pathways, potentially reducing tissue damage and inflammation in conditions like ARDS.
Comparison with Similar Compounds
4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride can be compared with other similar compounds, such as:
4-(N-(3-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride: Similar structure but with a different position of the nitro group, which may affect its reactivity and biological activity.
4-(N-(4-Nitrophenyl)carbamoyl)morpholine: Contains a morpholine ring instead of the benzenesulfonyl fluoride moiety, leading to different chemical and biological properties.
Properties
CAS No. |
740-61-4 |
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Molecular Formula |
C13H9FN2O5S |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)carbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-7-1-9(2-8-12)13(17)15-10-3-5-11(6-4-10)16(18)19/h1-8H,(H,15,17) |
InChI Key |
DAZVJPVWHLOAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
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